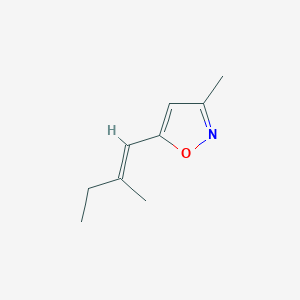
(E)-3-Methyl-5-(2-methylbut-1-en-1-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Methyl-5-(2-methylbut-1-en-1-yl)isoxazole is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by its unique structure, which includes a methyl group and a 2-methylbut-1-en-1-yl group attached to the isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Methyl-5-(2-methylbut-1-en-1-yl)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization in the presence of an acid catalyst to yield the isoxazole ring. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid
Solvents: Polar solvents like ethanol or water
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Preparation of Precursors: Synthesis of 3-methyl-2-butanone and hydroxylamine hydrochloride.
Cyclization Reaction: Conducting the cyclization reaction in large reactors with controlled temperature and pressure.
Purification: Purification of the final product using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-Methyl-5-(2-methylbut-1-en-1-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield reduced forms of the isoxazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-3-Methyl-5-(2-methylbut-1-en-1-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylisoxazole: A simpler isoxazole derivative with similar structural features.
5-Methylisoxazole: Another isoxazole derivative with a different substitution pattern.
2-Methyl-5-isoxazolecarboxylic acid: An isoxazole derivative with a carboxyl group.
Uniqueness
(E)-3-Methyl-5-(2-methylbut-1-en-1-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
3-methyl-5-[(E)-2-methylbut-1-enyl]-1,2-oxazole |
InChI |
InChI=1S/C9H13NO/c1-4-7(2)5-9-6-8(3)10-11-9/h5-6H,4H2,1-3H3/b7-5+ |
Clave InChI |
ZGCNRBMOSSOZQS-FNORWQNLSA-N |
SMILES isomérico |
CC/C(=C/C1=CC(=NO1)C)/C |
SMILES canónico |
CCC(=CC1=CC(=NO1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


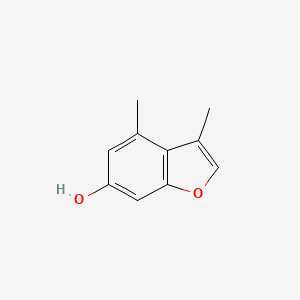
![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
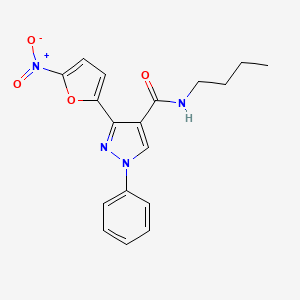
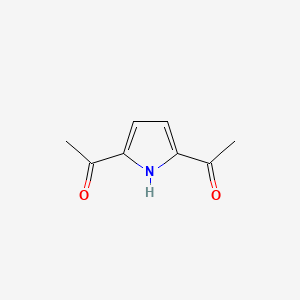
![2-{5-Chloro-8-[(propan-2-yl)oxy]quinolin-7-yl}benzaldehyde](/img/structure/B12883229.png)

![8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione](/img/structure/B12883240.png)
![5-[1-(4-Chlorophenyl)cyclobutyl]-1H-pyrazol-3-amine](/img/structure/B12883244.png)
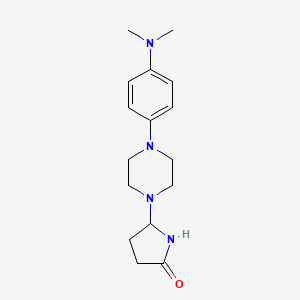
![4-Bromo-2-ethoxybenzo[d]oxazole](/img/structure/B12883251.png)
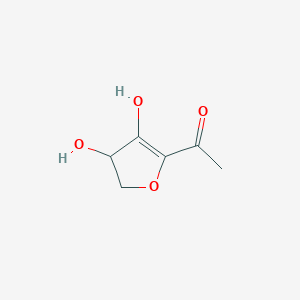
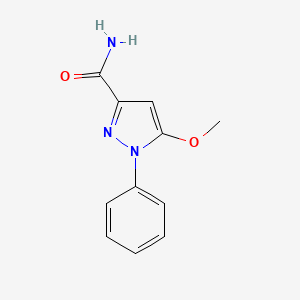
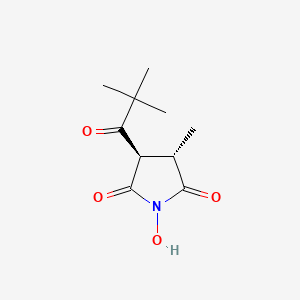
![3-[1-(1,3-Benzoxazol-2-yl)hydrazinyl]butanenitrile](/img/structure/B12883278.png)
